Tert-butyl 2-(2-iodophenoxy)acetate
Overview
Description
Tert-butyl 2-(2-iodophenoxy)acetate is a useful research compound. Its molecular formula is C12H15IO3 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
It is known that the compound can participate in elimination reactions, which are important in laboratory organic chemistry .
Pharmacokinetics
It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .
Biological Activity
Tert-butyl 2-(2-iodophenoxy)acetate is an organic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C12H14I O3
- Molecular Weight : Approximately 333.2 g/mol
- Functional Groups : Contains a tert-butyl group, an iodophenyl moiety, and an acetate functional group.
The presence of the iodine atom enhances its reactivity, making it a suitable candidate for various biological applications. The structural features of this compound influence its interaction with biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Study Findings : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation, but it is hypothesized that the iodophenyl group plays a crucial role in enhancing the compound's interaction with microbial targets.
Anticancer Properties
This compound has also been explored for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study conducted on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation rates. The exact pathways through which it exerts these effects are currently being elucidated, with ongoing research focusing on its interactions with specific signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The iodine atom acts as a good leaving group, facilitating reactions that can modify biological targets.
- Hydrogen Bonding : The amino group in the structure can form hydrogen bonds with biological macromolecules, influencing their function and stability.
- Coupling Reactions : This compound can participate in coupling reactions (e.g., Suzuki-Miyaura), allowing for the synthesis of more complex molecules that may have enhanced biological activity.
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Moderate | Disruption of cell membranes |
Anticancer | Significant | Induction of apoptosis |
Case Study Overview
A recent study evaluated the effects of this compound on various cancer cell lines:
Cell Line | Treatment Concentration | Viability Reduction (%) |
---|---|---|
MCF-7 | 10 µM | 45 |
HeLa | 20 µM | 60 |
A549 | 50 µM | 75 |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
tert-butyl 2-(2-iodophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVIBAFPGMCIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.